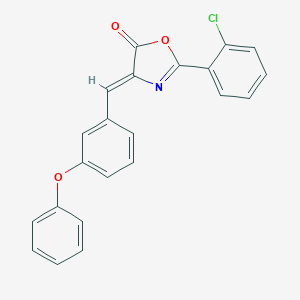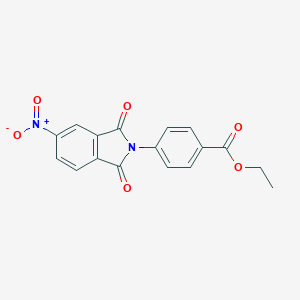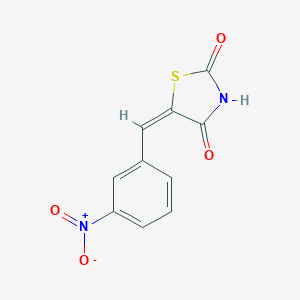
5-(3-硝基亚苄基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-: is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the thiazolidinedione family, which is known for its diverse pharmacological activities.
科学研究应用
Chemistry: 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- is used as a building block in the synthesis of more complex molecules with potential therapeutic applications .
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains .
Medicine: The compound acts as an agonist for peroxisome proliferator-activated receptor gamma, which plays a role in glucose metabolism .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities .
作用机制
Mode of Action
Thiazolidinedione derivatives have been used successfully in the development of potent antidiabetic derivatives .
Biochemical Pathways
It is known that thiazolidinedione derivatives have shown effects on non-coupled respiration and weak effects on pathways using substrates such as proline, succinate, and g3p .
Result of Action
It has been observed that 5-benzylidenethiazolidine-2,4-dione showed a positive effect on survival and lifespan when added to drosophila standard and high fat diet .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with m-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of deep eutectic solvents has also been explored for a more environmentally friendly synthesis .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
相似化合物的比较
2,4-Thiazolidinedione: The parent compound, known for its hypoglycemic properties.
5-(2-Hydroxy-3-methylbenzylidene)-2,4-thiazolidinedione: Known for its aldose reductase inhibitory activity.
5-(3-Hydroxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione: Exhibits significant antimicrobial and anticancer activities.
Uniqueness: 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. The presence of the nitro group enhances its antimicrobial and antioxidant properties compared to other thiazolidinedione derivatives .
属性
IUPAC Name |
5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-2-1-3-7(4-6)12(15)16/h1-5H,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVMANHBOBQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334243 |
Source


|
| Record name | 5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-52-8 |
Source


|
| Record name | 5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline](/img/structure/B411929.png)
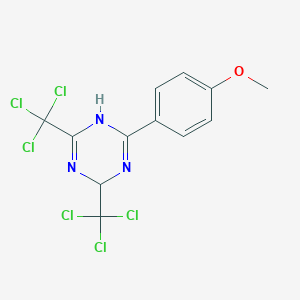
![3-phenyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acrylamide](/img/structure/B411935.png)
![N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]furan-2-carboxamide](/img/structure/B411936.png)
![ethyl 3-[3-{3-nitrophenyl}-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B411938.png)
![2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol](/img/structure/B411939.png)

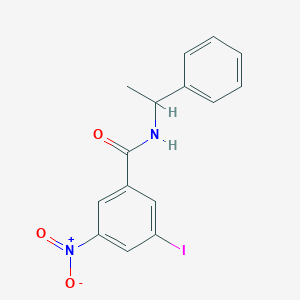
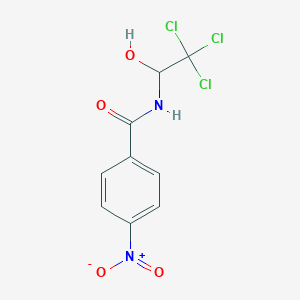
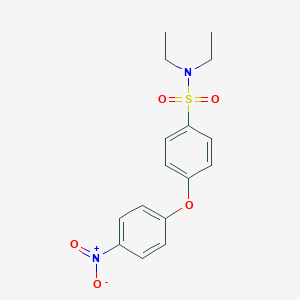
![N-[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B411948.png)
![N-[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B411949.png)
